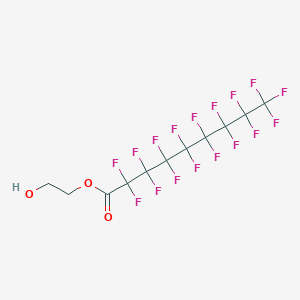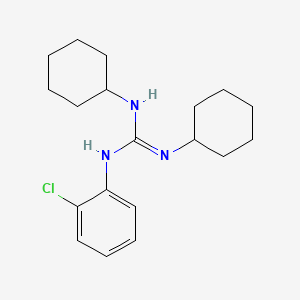![molecular formula C22H40O4 B14356872 2-[(Z)-octadec-1-enyl]butanedioic acid CAS No. 90704-67-9](/img/structure/B14356872.png)
2-[(Z)-octadec-1-enyl]butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Z)-octadec-1-enyl]butanedioic acid is a chemical compound characterized by its unique structure, which includes an octadec-1-enyl group attached to a butanedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-octadec-1-enyl]butanedioic acid typically involves the reaction of octadec-1-enyl alcohol with maleic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
Octadec-1-enyl alcohol+Maleic anhydride→2-[(Z)-octadec-1-enyl]butanedioic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, is common to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Z)-octadec-1-enyl]butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of octadec-1-enyl carboxylic acids.
Reduction: Formation of octadec-1-enyl alcohols or alkanes.
Substitution: Formation of esters or amides with varying functional groups.
Aplicaciones Científicas De Investigación
2-[(Z)-octadec-1-enyl]butanedioic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antifungal activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Z)-octadec-1-enyl]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of certain fungi by interfering with their metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Succinic acid: A dicarboxylic acid with a similar but simpler structure.
Maleic acid: Another dicarboxylic acid with a similar functional group arrangement.
Fumaric acid: An isomer of maleic acid with different geometric configuration.
Uniqueness
2-[(Z)-octadec-1-enyl]butanedioic acid is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This structural feature differentiates it from simpler dicarboxylic acids and contributes to its specific applications and reactivity.
Propiedades
Número CAS |
90704-67-9 |
|---|---|
Fórmula molecular |
C22H40O4 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
2-[(Z)-octadec-1-enyl]butanedioic acid |
InChI |
InChI=1S/C22H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22(25)26)19-21(23)24/h17-18,20H,2-16,19H2,1H3,(H,23,24)(H,25,26)/b18-17- |
Clave InChI |
GYTGJCPXNGAJFT-ZCXUNETKSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC/C=C\C(CC(=O)O)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCC=CC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


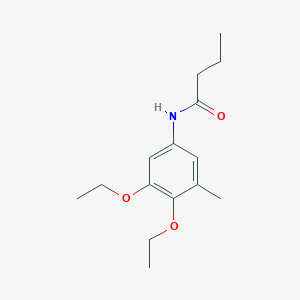
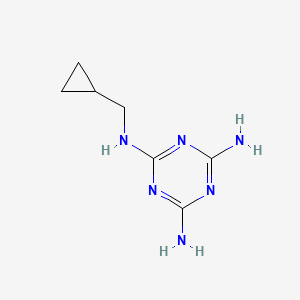
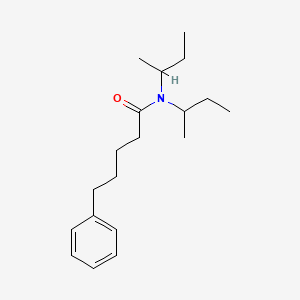
![2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14356809.png)
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide](/img/structure/B14356810.png)
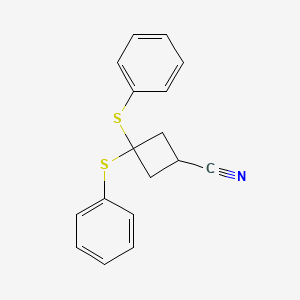

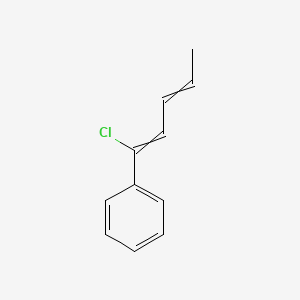

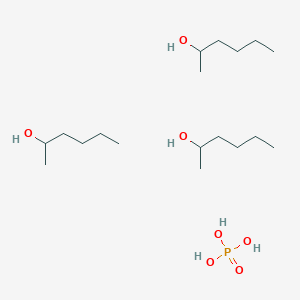
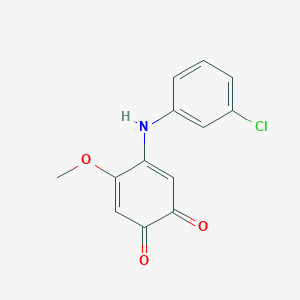
![N'-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea](/img/structure/B14356853.png)
